
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide, also known as MPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPS is a sulfonamide derivative, and its chemical structure includes a piperidine ring, a methyl group, and a sulfonamide group.
Aplicaciones Científicas De Investigación
Sulfonamide Compounds and Their Applications
Biological and Pharmacological Activities of Sulfonamides : Sulfonamide compounds are a significant class of synthetic antibiotics with bacteriostatic properties used to treat bacterial infections. Beyond their antimicrobial applications, sulfonamides have expanded roles in treating various conditions due to their presence in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has highlighted the broad spectrum of sulfonamides' utility, including their use as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, demonstrating their importance in developing treatments for cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).
Antioxidative and Chemopreventive Properties : Research into the health benefits of sulforaphane, a compound structurally distinct but relevant due to its sulfonated oxime group, similar to the sulfonamide functional group, indicates significant antioxidative, chemopreventive, and antineoplastic properties. Sulforaphane is derived from glucoraphanin found in cruciferous vegetables like broccoli and has been studied for its potential to prevent or treat various cancers, including prostate cancer, through mechanisms involving apoptosis induction and anti-inflammatory effects (Kim & Park, 2016).
Environmental Impact and Human Health : Sulfonamides' presence in the environment, particularly from agricultural use as veterinary medicine, poses challenges related to microbial resistance and potential human health hazards. The environmental persistence and bioaccumulation of sulfonamides necessitate further research into their ecotoxicological impact and the development of strategies to mitigate these effects (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Drug Discovery : The sulfonamide functional group's incorporation into new pharmaceuticals continues to be a significant area of interest due to the structural diversity and range of pharmacological properties it offers. Sulfonamides have been developed into drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. This highlights the ongoing potential for sulfonamides in medicinal chemistry and drug development (Zhao et al., 2018).
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-8-7-12(2)14(11-13)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGKWOUXHGIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

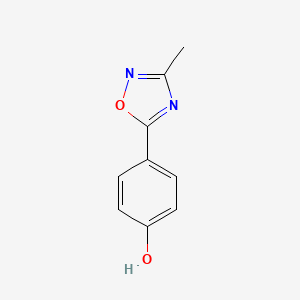


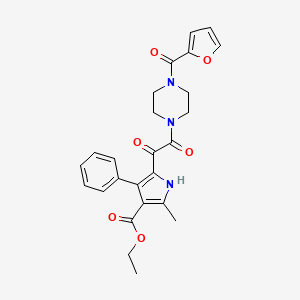
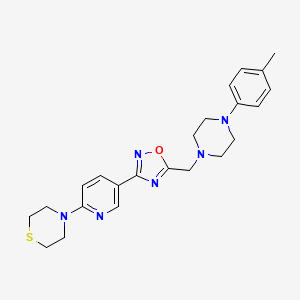

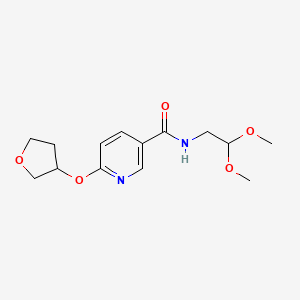
![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)
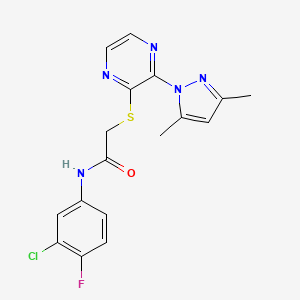
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)

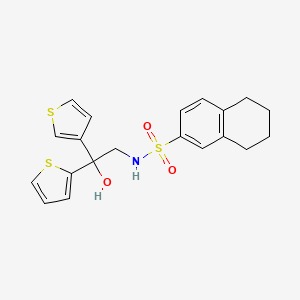

![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)